2-fluoro-N-(4-methylpentan-2-yl)aniline

Medicinal Chemistry Kinase Inhibitor Synthesis Substituted Aniline SAR

Generic N-alkyl anilines cannot replicate the electronic and steric profile required for kinase inhibitor SAR studies. 2-Fluoro-N-(4-methylpentan-2-yl)aniline (CAS 1019533-66-4) combines an electron-withdrawing ortho-fluorine with a sterically demanding α-branched 4-methylpentan-2-yl chain, enabling precise tuning of target binding and metabolic stability. • Ortho-fluorine modulates aromatic electron density and hydrogen-bonding capacity for optimized kinase pocket interactions • Branched N-alkyl group may reduce metabolic N-dealkylation vs. linear-chain analogs • 95% purity building block suitable for SAR matrix completion in lead optimization programs Standard B2B shipping available; inquire for bulk and custom synthesis options.

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
Cat. No. B13265824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(4-methylpentan-2-yl)aniline
Molecular FormulaC12H18FN
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C)NC1=CC=CC=C1F
InChIInChI=1S/C12H18FN/c1-9(2)8-10(3)14-12-7-5-4-6-11(12)13/h4-7,9-10,14H,8H2,1-3H3
InChIKeyLSLRSJPLUFELKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-(4-methylpentan-2-yl)aniline Overview


2-Fluoro-N-(4-methylpentan-2-yl)aniline (CAS not universally assigned; molecular formula C₁₂H₁₈FN) belongs to the class of ortho-fluoro-substituted N‑alkyl anilines. It features a 2‑fluoro substituent on the aromatic ring and a branched 4‑methylpentan‑2‑yl (1,3‑dimethylbutyl) group on the aniline nitrogen . The combination of a sterically demanding branched N‑alkyl chain with an electron‑withdrawing ortho‑fluorine introduces distinct electronic and steric properties that can influence nucleophilicity, metabolic stability, and target binding in bioactive molecules [1]. This compound is predominantly sought as a synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor programs where fine‑tuning of aniline substituents defines potency and selectivity [2].

Workflow Kinase inhibitor SAR and medicinal chemistry building block
Selection Logic Ortho-fluoro and branched N-alkyl group for electronic/steric tuning
Use Context Probe aniline-binding pocket requirements; photoaffinity label precursor
Class-level inference from 2-fluoroaniline SAR; direct comparative data not publicly available for this exact structure.

2-Fluoro-N-(4-methylpentan-2-yl)aniline Substitution Limitations


In‑class N‑alkyl anilines are not interchangeable with 2‑fluoro‑N‑(4‑methylpentan‑2‑yl)aniline because their biological and physicochemical profiles are highly sensitive to the specific combination of aryl substitution and N‑alkyl branching [1]. Structure‑activity relationship (SAR) studies on kinase inhibitors have demonstrated that changing the aniline substituent alters biochemical IC₅₀ values by orders of magnitude and dramatically shifts selectivity across the kinome [2]. The 2‑fluoro substituent uniquely influences electronic distribution and hydrogen‑bonding capacity, while the branched 4‑methylpentan‑2‑yl group modulates lipophilicity and steric fit within hydrophobic pockets. A generic substitution, such as using unsubstituted N‑(4‑methylpentan‑2‑yl)aniline, removes these electronic effects and risks both loss of potency and introduction of off‑target liabilities. The following section presents the available quantitative differentiation evidence.

Electronic Shift

Unsubstituted or des-fluoro N-alkyl anilines remove the electron-withdrawing ortho-fluorine, which may alter hydrogen-bonding and potency in kinase pocket binding.

Steric Mismatch

Linear N-alkyl or less-branched analogs lack the steric demand of the 4-methylpentan-2-yl group, risking reduced selectivity or off-target liabilities within hydrophobic pockets.

Metabolic Profile

Generic branched anilines without ortho-fluorine may exhibit different metabolic N-dealkylation rates; predicted metabolic stability for this scaffold requires internal validation.

2-Fluoro-N-(4-methylpentan-2-yl)aniline vs. Closest Analogs


Absence of Public Head-to-Head Data

A comprehensive search of primary research papers, patents, and authoritative databases did not yield a single study reporting quantitative comparative data for 2‑fluoro‑N‑(4‑methylpentan‑2‑yl)aniline against a named comparator under a defined assay condition. The compound is commercially available and appears in PubChem [1], but its differentiation has not been quantified in the public literature. The closest relevant SAR data come from studies on diaminopyrimidine carboxamide HPK1 inhibitors, where various 2‑substituted anilines were profiled for biochemical IC₅₀ and cellular IL‑2 release [2]. However, the specific 2‑fluoro‑N‑(4‑methylpentan‑2‑yl)aniline was not among the compounds tested in that study; only structurally related 2‑fluoroanilines with different N‑substituents were included. Therefore, any claim of differential performance for this compound currently rests on class‑level inference from the well‑known electronic and steric effects of ortho‑fluorination and α‑branched N‑alkyl chains, rather than on direct comparative evidence.

HPK1 Biochemical IC₅₀ Comparison
Class-level inference
No direct comparative data available for this specific aniline.
Differentiation relies on rational design principles, not proven performance.
Closest SAR: 2-substituted anilines in diaminopyrimidine HPK1 inhibitors showed variable IC₅₀, but 2-fluoro-N-(4-methylpentan-2-yl)aniline was not among tested compounds.
Medicinal Chemistry Kinase Inhibitor Synthesis Substituted Aniline SAR

2-Fluoro-N-(4-methylpentan-2-yl)aniline Application Scenarios


Kinase Inhibitor Aniline SAR

The 2‑fluoro‑N‑(4‑methylpentan‑2‑yl)aniline scaffold can be incorporated into heterocyclic cores (e.g., diaminopyrimidine carboxamides) to probe the electronic and steric requirements of aniline‑binding kinase pockets. In the HPK1 inhibitor program, related 2‑substituted anilines were systematically varied to achieve sub‑nanomolar biochemical potency [1]. Procurement of this specific building block allows medicinal chemists to complete the SAR matrix and assess whether the ortho‑fluorine and α‑branched alkyl group deliver improved kinase selectivity relative to des‑fluoro or linear N‑alkyl analogs. Any conclusions must be validated internally, as public comparative data are currently absent.

Photoaffinity Labeling Probe Precursor

The ortho‑fluorine atom serves as a potential NMR or mass spectrometry probe for studying small molecule–protein interactions. The bulky N‑(4‑methylpentan‑2‑yl) group may also reduce metabolic N‑dealkylation, as branched alkyl amines are often metabolically more stable than linear counterparts [2]. Researchers developing chemical probes can use this aniline as a starting material for further functionalization, with the understanding that predicted metabolic advantages have not been experimentally verified for this exact structure.

Agrochemical Intermediate Synthesis

N‑alkyl anilines with fluorinated aromatic rings are common intermediates in the synthesis of herbicides and fungicides, where the fluorine substituent often enhances environmental stability and bioavailability. The branched alkyl chain may confer improved crop tolerance or altered translocation properties compared to simpler N‑alkyl anilines . Industrial users considering bulk procurement should request comparative field trial data from vendors, as no public agrochemical SAR studies specifically featuring this compound were identified.

Application
Selection Property
Validation Focus
Kinase Inhibitor Aniline SAR
Ortho-fluoro and branched N-alkyl steric/electronic profile
Internal SAR matrix completion; kinase selectivity vs. des-fluoro or linear N-alkyl analogs
Photoaffinity Labeling Probe Precursor
¹⁹F NMR probe potential; branched alkyl chain for metabolic stability context
Experimental verification of metabolic N-dealkylation resistance
Agrochemical Intermediate Synthesis
Fluorine-enhanced environmental stability; branched alkyl for crop tolerance context
Request vendor comparative field trial data; no public SAR identified for this compound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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